molecular formula C5H14ClNO B3022579 (2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS No. 251660-96-5

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

Cat. No.: B3022579
CAS No.: 251660-96-5
M. Wt: 139.62 g/mol
InChI Key: PNJWRLMQZGHSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is an organic compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its role in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride typically involves the reaction of (2-Methoxy-1,1-dimethylethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(2-Methoxy-1,1-dimethylethyl)amine+HCl(2-Methoxy-1,1-dimethylethyl)amine hydrochloride\text{(2-Methoxy-1,1-dimethylethyl)amine} + \text{HCl} \rightarrow \text{this compound} (2-Methoxy-1,1-dimethylethyl)amine+HCl→(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as alkyl halides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted amines, while oxidation can produce corresponding oxides .

Scientific Research Applications

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific enzymes and pathways. The exact mechanism depends on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride include:

  • (2-Methoxy-1,1-dimethylethyl)amine
  • 1-Methoxy-2-methyl-2-propanamine hydrochloride
  • 2-Propanamine, 1-methoxy-2-methyl-, hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy group and amine functionality make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-methoxy-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,6)4-7-3;/h4,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWRLMQZGHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251660-96-5
Record name 1-methoxy-2-methylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.